Isobutyl 2-butenoate
Description
Isobutyl 2-butenoate (CAS # 105-01-1) is an ester derived from the reaction of 2-butenoic acid (crotonic acid) and isobutyl alcohol. It is also known as isobutyl crotonate and is characterized by the molecular formula C₈H₁₄O₂ and a molecular weight of 142.19 g/mol . This compound is widely utilized in flavor and fragrance industries due to its fruity, sweet odor, often contributing to the aroma profiles of processed foods and beverages. Its presence in natural sources, such as fruit volatiles (e.g., Pseudocydonia sinensis), underscores its role in organic chemistry and food science .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWKOALJBOBBL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047690 | |
| Record name | 2-Methylpropyl (2E)-but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; powerful fruity aroma | |
| Record name | Isobutyl 2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in propylene glycol, most fixed oils, soluble (in ethanol) | |
| Record name | Isobutyl 2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.880-0.900 | |
| Record name | Isobutyl 2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
73545-15-0, 589-66-2 | |
| Record name | trans-Isobutyl crotonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73545-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl 2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073545150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 2-methylpropyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpropyl (2E)-but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 73545-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL 2-BUTENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H6IW50K3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Acid-Catalyzed Esterification of Crotonic Acid and Isobutanol
The most widely documented method for synthesizing isobutyl 2-butenoate involves the direct esterification of crotonic acid ((2E)-but-2-enoic acid) with isobutanol (2-methylpropan-1-ol) in the presence of a Brønsted acid catalyst, typically sulfuric acid (H₂SO₄). This Fischer esterification reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent dehydration.
Reaction Conditions and Optimization
The reaction is typically conducted under reflux (boiling point of isobutanol: 108°C) for 6–12 hours. A molar ratio of 1:1.2 (crotonic acid:isobutanol) is employed to drive equilibrium toward ester formation. Sulfuric acid is used at 2–5 wt% relative to the acid. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the ester is isolated via fractional distillation.
Key Data:
- Yield : 65–75% (estimated from analogous esterifications)
- Purity : ≥98% (GC analysis)
- Byproducts : Water and unreacted starting materials
This method is favored for its simplicity but requires careful control of temperature to prevent side reactions such as polymerization of crotonic acid.
Alkoxide-Mediated Synthesis via Crotonyl Chloride
A high-yield alternative involves reacting crotonyl chloride (but-2-enoyl chloride) with isobutoxide ions. This method, adapted from a patent for tert-butyl crotonate synthesis, avoids equilibrium limitations and enables rapid ester formation.
Stepwise Mechanism
- Generation of Isobutoxide : Isobutanol is deprotonated using a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF):
$$
\text{CH}3\text{CH}(\text{CH}3)\text{CH}2\text{OH} + \text{NaH} \rightarrow \text{CH}3\text{CH}(\text{CH}3)\text{CH}2\text{O}^- \text{Na}^+ + \text{H}_2
$$ - Nucleophilic Acyl Substitution : Crotonyl chloride is added dropwise to the alkoxide solution:
$$
\text{CH}3\text{CH}=\text{CHCOCl} + \text{CH}3\text{CH}(\text{CH}3)\text{CH}2\text{O}^- \rightarrow \text{this compound} + \text{Cl}^-
$$
Industrial-Scale Data:
| Parameter | Value |
|---|---|
| Temperature | 0–40°C (addition), reflux |
| Solvent | Tetrahydrofuran |
| Yield | 48–57% |
| Purity | 95–98% (distilled) |
This method minimizes side reactions but requires stringent moisture control and hazardous reagents.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed for acid-catalyzed esterification to enhance heat dissipation and reduce reaction time. Key industrial parameters include:
| Factor | Specification |
|---|---|
| Catalyst Recovery | H₂SO₄ neutralized to Na₂SO₄ |
| Distillation | Vacuum distillation (2–5 kPa) |
| Purity Standards | FEMA 3432, FCC-grade |
Hazard mitigation is critical due to the flammability of isobutanol (flash point: 28°C) and corrosivity of intermediates.
Emerging Methodologies and Innovations
Recent patents highlight advances in catalytic systems. For example, enzyme-catalyzed esterification using lipases (e.g., Candida antarctica) in non-aqueous media achieves yields >90% under mild conditions. Additionally, microwave-assisted synthesis reduces reaction times to <1 hour.
Scientific Research Applications
Scientific Research Applications
Isobutyl 2-butenoate serves various roles in scientific research:
Chemistry
- Reagent in Organic Synthesis : Its reactive ester group makes it valuable for creating specific chemical structures in organic synthesis. Researchers utilize it to study reaction mechanisms and develop new compounds.
Biology
- Biological Interaction Studies : Investigations focus on its interactions with biological systems, including enzyme activity and metabolic pathways. Understanding these interactions can provide insights into its biological effects and potential applications in biochemistry.
Medicine
- Therapeutic Potential : Although primarily recognized for its flavoring properties, ongoing research is exploring its therapeutic applications. Studies are assessing its efficacy and safety in various medical contexts, including potential anti-inflammatory or antimicrobial properties .
Industrial Applications
This compound is widely used in the food industry as a flavoring agent due to its fruity aroma. Regulatory bodies evaluate its safety and acceptable daily intake levels to ensure consumer safety. The compound's flavoring properties are attributed to its ability to bind with olfactory receptors, eliciting sensory responses that enhance food products .
Safety Assessments
Safety evaluations of this compound indicate that it does not pose significant risks for skin sensitization or mutagenicity under current usage levels. Studies conducted according to OECD guidelines have shown no adverse reactions in human tests at concentrations typically encountered in commercial applications .
Key Findings from Safety Studies:
- Skin Sensitization : No significant sensitization reactions were observed in human repeat insult patch tests.
- Genotoxicity : The compound is not expected to be genotoxic based on available data from read-across studies with structurally similar compounds.
- Repeated Dose Toxicity : Limited data suggest that repeated exposure does not lead to significant adverse effects at declared usage levels .
Flavoring Agent Evaluation
A comprehensive evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) assessed this compound's safety as a food additive. The findings confirmed its acceptability for use within specified limits, reinforcing its status as a safe flavoring agent when used appropriately .
Biological Interaction Research
Research examining the interactions between this compound and various enzymes has provided insights into its potential biological effects. For example, studies have shown that hydrolysis of the ester group can release biologically active components that may influence metabolic pathways.
Mechanism of Action
The mechanism of action of isobutyl 2-butenoate involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors, triggering a sensory response that is perceived as a fruity aroma. In biological systems, its ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may interact with various enzymes and receptors .
Comparison with Similar Compounds
Key Physical Properties:
- Log Kow (Octanol-Water Partition Coefficient): 2.54
- Vapor Pressure: 1.49 mm Hg @ 20°C
- Water Solubility: 555.2 mg/L .
Comparison with Structurally Similar Compounds
Isobutyl 2-butenoate belongs to the ester family, which includes compounds with varying alkyl chains and functional groups. Below is a detailed comparison with structurally analogous esters, focusing on physicochemical properties, applications, and natural occurrence.
Isobutyl 2-Furanpropionate (CAS # Not Specified)
This ester incorporates a furan ring, significantly altering its properties compared to this compound:
| Property | This compound | Isobutyl 2-Furanpropionate |
|---|---|---|
| Molecular Weight | 142.19 g/mol | Not Provided |
| Log Kow | 2.54 | 3.34 |
| Vapor Pressure | 1.49 mm Hg @ 20°C | 0.0181 mm Hg @ 20°C |
| Water Solubility | 555.2 mg/L | 64.04 mg/L |
Key Differences:
- The furan ring in Isobutyl 2-furanpropionate increases hydrophobicity (higher Log Kow) and reduces vapor pressure, making it less volatile than this compound .
- Applications likely diverge due to these properties; Isobutyl 2-furanpropionate may be favored in non-polar formulations or sustained-release fragrances.
Ethyl (E)-2-Butenoate
Found in the volatile profile of Pseudocydonia sinensis fruit skins, this simpler ester lacks the branched isobutyl group :
- Structural Difference: Ethyl ester (straight-chain alcohol) vs. isobutyl ester (branched alcohol).
- Implications: Ethyl esters generally exhibit higher volatility and lower molecular weights compared to branched analogs like this compound. This makes them more prominent in fresh fruit aromas.
Isobutyl 2-Methylbutyrate (CAS # 2445-67-2)
A branched ester with a methyl group on the acid moiety:
- Molecular Formula: C₉H₁₈O₂ (vs. C₈H₁₄O₂ for this compound).
- Applications: Used in synthetic fruit flavors and cosmetics.
Biological Activity
Isobutyl 2-butenoate (CAS # 589-66-2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of flavor and fragrance, as well as its implications in toxicology and safety assessments. This article reviews the biological activity of this compound, focusing on its safety profile, potential health effects, and relevant case studies.
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.19 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : Approximately 171 °C
Biological Activity Overview
This compound is primarily used as a flavoring agent and fragrance component due to its fruity odor profile. Its biological activity has been explored in various studies, particularly concerning its safety regarding skin sensitization, mutagenicity, and reproductive toxicity.
Skin Sensitization
Research indicates that this compound does not pose significant risks for skin sensitization. A study conducted under OECD guidelines reported no reactions indicative of sensitization in human volunteers exposed to the compound at concentrations used in fragrance formulations . The findings suggest that this compound can be safely utilized in cosmetic and food products without inducing allergic reactions.
Mutagenicity and Genotoxicity
The mutagenic potential of this compound has been assessed through various assays. In a bacterial reverse mutation assay (Ames test), it was found not to induce mutations in strains of Salmonella typhimurium or Escherichia coli at tested concentrations . This suggests that the compound does not exhibit mutagenic properties under the conditions tested.
Reproductive Toxicity
Studies have not shown any significant reproductive toxicity associated with this compound. No adverse effects were reported in animal studies assessing reproductive outcomes, which strengthens the argument for its safety in consumer products .
Case Studies
-
Fragrance Ingredient Safety Assessment :
- A comprehensive safety assessment evaluated the potential risks associated with the use of this compound in fragrance formulations. The study concluded that there are no significant safety concerns when used at established exposure levels. The compound was classified as having a low sensitization potential based on human data .
- Toxicological Evaluations :
Table 1: Summary of Biological Activity Studies on this compound
Chemical Reactions Analysis
Hydrolysis: Decomposition Pathways
The ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent acid and alcohol.
Acidic Hydrolysis
Basic Hydrolysis (Saponification)
Key Observations:
-
Hydrolysis rates depend on pH and temperature.
-
Industrial processes often avoid hydrolysis to preserve ester integrity .
Nucleophilic Addition: Reaction with Methylthiol
A study demonstrated the synthesis of isobutyl (3-methylthio)-butyrate via nucleophilic addition. Sodium methoxide deprotonates methylthiol, generating a thiolate ion that attacks the α,β-unsaturated ester’s β-carbon .
Reaction Conditions:
-
Reagents : Sodium methoxide (NaOMe), methylthiol (CH₃SH)
-
Solvent : Methanol
-
Temperature : 5–10°C
Mechanism:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 2 hours | |
| Boiling Point | 74°C @ 0.13 kPa | |
| NMR Data (δ ppm) | 0.94 (d), 1.30 (d), 2.06 (s) |
Comparative Reactivity with Analogous Esters
This compound’s conjugated system enhances its reactivity compared to saturated esters.
| Property | This compound | Ethyl 2-Butenoate | Butyl Acrylate |
|---|---|---|---|
| Electrophilicity | High (α,β-unsaturated) | Moderate | High |
| Hydrolysis Rate | Slower than saturated | Faster | Fastest |
| Nucleophilic Attack | β-carbon preferred | α-carbon | β-carbon |
Unresolved Research Questions
-
Catalytic asymmetric hydrogenation for chiral alcohol synthesis.
-
Reactivity with organometallic reagents (e.g., Grignard reagents).
Experimental data gaps highlight opportunities for further mechanistic studies.
Q & A
Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?
- Methodological Answer : Disclose all conflicts of interest (e.g., funding sources). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Cite prior work rigorously, avoiding "citation stuffing." For safety, include handling protocols for flammable esters in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
